molecular formula C15H14ClN3O2 B4518133 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide

Cat. No.: B4518133
M. Wt: 303.74 g/mol
InChI Key: HBEHCGCCCCXJPC-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide is a pyridazinone derivative characterized by a 2-chlorophenyl substituent at the pyridazinone ring and an N-cyclopropylacetamide side chain. Its molecular formula is C₁₅H₁₄ClN₃O₂, with a molecular weight of 303.75 g/mol. The compound’s synthesis likely follows protocols analogous to those for related pyridazinones, such as nucleophilic substitution or condensation reactions involving halogenated precursors and cyclopropylamine derivatives .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-12-4-2-1-3-11(12)13-7-8-15(21)19(18-13)9-14(20)17-10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHCGCCCCXJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring through the cyclization of appropriate precursors. The 2-chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the cyclopropylacetamide moiety is attached through amide bond formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) IR C=O Peaks (cm⁻¹)
Target Compound 2-Chlorophenyl, cyclopropylacetamide 303.75 N/A ~1650–1680 (estimated)
5a (Benzyloxy pyridazine) Benzyloxy, benzenesulfonamide 387.40 N/A Not reported
6e (Antipyrine hybrid) Benzylpiperidinyl, antipyrine acetamide 571.67 62 1664, 1642
6f (Chlorophenylpiperazinyl hybrid) 4-Chlorophenylpiperazinyl, antipyrine chain 620.09 51 1681, 1655, 1623
6g (Fluorophenylpiperazinyl hybrid) 4-Fluorophenylpiperazinyl, antipyrine chain 604.09 42 1662, 1628

Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl group in 6f. The ortho-substitution may reduce rotational freedom and enhance lipophilicity compared to para-substituted analogs .

Spectroscopic Data: The target compound’s IR spectrum is expected to show C=O stretches near 1650–1680 cm⁻¹, consistent with pyridazinone and acetamide carbonyl groups. This aligns with 6e–6h, where C=O peaks range from 1623–1681 cm⁻¹ .

Research Implications

  • Bioactivity : Antipyrine hybrids (6e–6h ) are designed for dual-targeting (e.g., cyclooxygenase and phosphodiesterase inhibition), whereas the target compound’s cyclopropyl group may favor CNS penetration due to increased lipophilicity and reduced hydrogen bonding .
  • Synthetic Feasibility : The target compound’s simpler structure (vs. 6e–6h ) may streamline synthesis, though the ortho-chlorophenyl group could pose challenges in regioselectivity during substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide
Reactant of Route 2
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2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide

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